ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18213765
InChI: InChI=1S/C9H13ClN2O2/c1-4-14-9(13)8-7(5-10)6(2)12(3)11-8/h4-5H2,1-3H3
SMILES:
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol

ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC18213765

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
IUPAC Name ethyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate
Standard InChI InChI=1S/C9H13ClN2O2/c1-4-14-9(13)8-7(5-10)6(2)12(3)11-8/h4-5H2,1-3H3
Standard InChI Key UXXNAUPLQWXOTJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1CCl)C)C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate, reflects its substitution pattern. Key structural features include:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

  • A chloromethyl (-CH₂Cl) group at the 4-position, enabling nucleophilic substitution reactions.

  • Methyl (-CH₃) groups at the 1- and 5-positions, contributing to steric and electronic effects.

  • An ethyl carboxylate (-COOEt) group at the 3-position, which can undergo hydrolysis or transesterification.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₃ClN₂O₂
Molecular Weight216.66 g/mol
IUPAC NameEthyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate
Canonical SMILESCCOC(=O)C1=NN(C(=C1CCl)C)C
InChI KeyUXXNAUPLQWXOTJ-UHFFFAOYSA-N

The chloromethyl group’s electrophilicity facilitates reactions with nucleophiles, while the ester group provides a handle for further functionalization.

Synthesis and Chemical Modifications

Synthetic Routes

Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and β-diketones or α,β-unsaturated carbonyl compounds. For ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate, a plausible route involves:

  • Cyclocondensation: Reacting a hydrazine derivative (e.g., methylhydrazine) with a β-keto ester to form the pyrazole core.

  • Chloromethylation: Introducing the chloromethyl group via electrophilic substitution or nucleophilic displacement. Chloromethylating agents like chloromethyl methyl ether (MOMCl) or formaldehyde/HCl mixtures may be employed under basic conditions.

Example Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C to control exothermic reactions.

  • Base: Triethylamine or potassium carbonate to scavenge HCl.

Industrial-scale production may utilize continuous flow reactors to optimize yield and purity.

Chemical Reactivity

The compound’s reactivity centers on two functional groups:

Chloromethyl Group (-CH₂Cl)

  • Nucleophilic Substitution: Reacts with amines, thiols, or alkoxides to form secondary derivatives.

    • Example: Reaction with sodium azide (NaN₃) yields 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate, a precursor for click chemistry.

  • Elimination: Under strong bases, may form a vinyl chloride derivative.

Ethyl Carboxylate (-COOEt)

  • Hydrolysis: Acidic or basic conditions yield the corresponding carboxylic acid.

    • Example: NaOH in ethanol/water produces 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

  • Transesterification: Alcohols like methanol can replace the ethyl group under catalytic acid conditions.

Table 2: Representative Chemical Reactions

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionNaN₃, DMF, 60°C4-(Azidomethyl) derivative
Hydrolysis1M NaOH, EtOH/H₂O, refluxCarboxylic acid
ReductionLiAlH₄, THF, 0°C3-(Hydroxymethyl) pyrazole

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

  • Prodrug Design: The ethyl ester enhances membrane permeability, with hydrolysis releasing active carboxylic acids in vivo.

  • Scaffold for Hybrid Molecules: Coupling with pharmacophores (e.g., sulfonamides) via the chloromethyl group.

Agrochemical Development

  • Herbicides: Pyrazole derivatives disrupt plant auxin signaling.

  • Fungicides: Chloromethyl group enhances bioavailability and soil persistence.

Comparison with Structural Analogs

Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate (lacking the methylene bridge) exhibits reduced electrophilicity, limiting substitution reactions. Conversely, the chloromethyl variant’s enhanced reactivity makes it preferable for derivatization.

Future Directions and Challenges

  • Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.

  • Structure-Activity Relationships (SAR): Systematic modifications to optimize potency and selectivity.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

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